Product packaging for Cubane-1,3-dicarboxylic acid(Cat. No.:CAS No. 5604-95-5)

Cubane-1,3-dicarboxylic acid

Cat. No.: B3042300
CAS No.: 5604-95-5
M. Wt: 192.17 g/mol
InChI Key: DAXBGIYGYSEKEH-UHFFFAOYSA-N
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Description

Historical Context of Cubane (B1203433) Core Synthesis and Functionalization

The journey to cubane-1,3-dicarboxylic acid began with the landmark synthesis of the parent cubane (C₈H₈) molecule in 1964 by Philip Eaton and Thomas Cole. bris.ac.uk This achievement was a testament to synthetic ingenuity, conquering the immense strain of a cubic carbon framework. The initial synthesis of a cubane derivative, dimethyl cubane-1,4-dicarboxylate, was also reported by Eaton and Cole and involved a multi-step process. thieme-connect.com

A significant advancement in accessing the cubane core came with a simplified five-step synthesis of cubane-1,4-dicarboxylic acid developed by N.B. Chapman. bris.ac.uk Another key historical synthesis, reported by J.C. Barborak and his team in 1966, utilized the in-situ generation of cyclobutadiene (B73232) in a Diels-Alder reaction with 2,5-dibromobenzoquinone to construct the cubane framework, ultimately leading to this compound. bris.ac.ukprinceton.edunih.gov This method, though historically important, was initially hampered by the difficulty in preparing the cyclobutadiene precursor. nih.gov

The functionalization of the remarkably stable yet strained cubane skeleton has been a central theme in its chemical exploration. acs.org While the cubane C-H bonds are generally resistant to many common reactions, the presence of functional groups like carboxylic acids provides handles for further chemical transformations. thieme-connect.com Early derivatizations largely relied on classical carbonyl chemistry, converting the more readily available dimethyl cubane-1,4-dicarboxylate into other functional groups. scispace.com More recent advancements have focused on developing modern cross-coupling methodologies to directly functionalize the cubane core, expanding the accessible chemical space. scispace.comresearchgate.net

Significance of this compound as a Unique Molecular Scaffold

This compound stands out as a unique molecular scaffold due to its distinct structural and electronic properties. The rigid, cubic geometry of the cubane core provides a precise and predictable three-dimensional arrangement for its functional groups. evitachem.combris.ac.uk This is in stark contrast to more flexible aliphatic or aromatic systems. The bond angles within the cubane cage are strained at approximately 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. evitachem.com This high strain energy contributes to its unique reactivity.

The 1,3-disposition of the carboxylic acid groups on the cubane framework makes it a structural isostere of isophthalic acid, a common component in various molecular systems. rsc.org This geometric similarity allows for its use as a non-aromatic replacement for meta-substituted benzene (B151609) rings in various applications, from medicinal chemistry to materials science. rsc.org The ability to functionalize the carboxylic acid groups through reactions like esterification, amidation, reduction, and oxidation further enhances its utility as a versatile building block. evitachem.com

The replacement of benzene rings with cubane scaffolds in drug candidates is an area of active research, as it can lead to improved pharmacokinetic properties while maintaining biological activity. nih.gov The rigid nature of the cubane core can lead to more specific interactions with biological targets like enzymes and receptors.

Overview of Current Research Trajectories and Interdisciplinary Impact

The unique properties of this compound and its derivatives have spurred research across multiple disciplines.

Medicinal Chemistry: A primary focus is the use of cubanes as bioisosteres for benzene rings in drug design. princeton.eduacs.org The goal is to develop novel therapeutic agents with enhanced properties. researchgate.net For instance, cubane-containing analogues of existing drug candidates are being synthesized and evaluated for their biological activity. princeton.edu The rigid cubane framework allows for precise spatial positioning of functional groups to probe the active sites of biological molecules. researchgate.netcore.ac.uk

Materials Science: In materials science, this compound and its isomers are being explored as building blocks for novel materials. rsc.org Its rigid structure makes it an attractive linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The incorporation of the cubane unit can lead to materials with enhanced thermal stability and unique structural properties. dtic.mil

Supramolecular Chemistry: The geometric relationship between 1,3-disubstituted cubanes and isophthalic acid derivatives has led to their use in supramolecular chemistry. rsc.org Recently, cubane-1,3-dicarboxamides have been successfully used to create the first examples of cubane-containing mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, through hydrogen bond templation. rsc.org This opens up new avenues for designing complex molecular architectures with unique topologies and functions.

Energetic Materials: While much of the focus on energetic cubanes has been on nitro-substituted derivatives of the parent cubane, the dicarboxylic acid derivatives serve as crucial starting materials for their synthesis. bris.ac.ukdtic.mil The high density and strain energy of the cubane cage are desirable properties for high-performance explosives and propellants. bris.ac.uk

The development of more efficient and scalable synthetic routes to 1,3-disubstituted cubanes is a key ongoing effort that will undoubtedly accelerate research in all these areas. princeton.edursc.org

PropertyDescription
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Appearance White solid
CAS Number 5604-95-5
Key Structural Feature Rigid cubic carbon framework with two carboxylic acid groups at the 1 and 3 positions.
Bond Angles Approximately 90° within the cubane core. evitachem.com
Research AreaApplication of this compound
Medicinal Chemistry Bioisostere for meta-substituted benzene rings in drug design. princeton.edursc.org
Materials Science Building block for metal-organic frameworks (MOFs) and polymers. rsc.org
Supramolecular Chemistry Component in mechanically interlocked molecules (MIMs). rsc.org
Energetic Materials Precursor for the synthesis of high-energy cubane derivatives. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B3042300 Cubane-1,3-dicarboxylic acid CAS No. 5604-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cubane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBGIYGYSEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Cubane 1,3 Dicarboxylic Acid

Pioneering Synthetic Routes to 1,3-Disubstituted Cubane (B1203433) Systems

The initial forays into the synthesis of 1,3-disubstituted cubanes were marked by ingenuity and the development of fundamental strategies that laid the groundwork for future advancements. These early methods, while groundbreaking, often faced limitations in terms of scalability and practicality.

Development of the Pettit Route Utilizing Cyclobutadiene (B73232) Precursors

A significant breakthrough in accessing the 1,3-disubstituted cubane skeleton was achieved by Pettit and his research group in 1966. princeton.edualfa-chemistry.com This elegant and concise three-step synthesis utilized the in situ generation of cyclobutadiene from its stable iron tricarbonyl complex. princeton.edursc.org The highly reactive cyclobutadiene then undergoes a Diels-Alder reaction with 2,5-dibromobenzoquinone to construct the core framework. princeton.edualfa-chemistry.com Subsequent intramolecular photochemical [2+2] cycloaddition, followed by treatment with potassium hydroxide, yields cubane-1,3-dicarboxylic acid. bris.ac.ukblogspot.com

While revolutionary, the Pettit route is not without its challenges. The reliance on the toxic and non-commercially available cyclobutadieneiron(tricarbonyl) complex, which must be synthesized from expensive precursors, limits the scalability of this method. rsc.org Furthermore, the high reactivity of cyclobutadiene and the sensitivity of some intermediates to air and moisture make the process feasible primarily on a small scale. rsc.org

Diels-Alder Cycloaddition Strategies in Cubane Core Construction

The Diels-Alder reaction is a cornerstone in the construction of the cubane cage. In the context of 1,3-disubstituted cubanes, this pericyclic reaction is pivotal for forming the initial polycyclic adduct. The Pettit route, as discussed, is a prime example of this strategy. princeton.edualfa-chemistry.com

Another notable approach involves the spontaneous Diels-Alder dimerization of 2-bromocyclopentadienone. wikipedia.org This dimer then undergoes a series of transformations, including a photochemical [2+2] cycloaddition and a Favorskii rearrangement, to ultimately form a disubstituted cubane. wikipedia.org While this method has been more commonly applied to the synthesis of cubane-1,4-dicarboxylic acid, it highlights the versatility of the Diels-Alder reaction in building the complex cubane architecture. wikipedia.orgic.ac.uk

Contemporary Approaches for this compound Synthesis

Building upon the foundational work of early pioneers, modern synthetic chemistry has focused on developing more practical, efficient, and scalable routes to this compound and its derivatives. These contemporary methods aim to overcome the limitations of the initial syntheses.

Multi-step Reaction Sequences from Common Organic Precursors

Modern syntheses of this compound often involve multi-step sequences starting from readily available and less hazardous precursors than those used in the original Pettit route. evitachem.com One such approach begins with cyclopentanone. evitachem.com The synthesis proceeds through several key transformations, including bromination, a Diels-Alder reaction to form a dimer, a photochemical [2+2] cycloaddition to create the cage structure, and a Favorskii rearrangement to introduce the carboxylic acid functionalities. evitachem.com A final decarboxylation step yields the desired product.

Regioselective Synthesis via Wharton Transposition and Related Strategies

A significant recent development in the synthesis of 1,3-disubstituted cubanes involves a novel Wharton transposition. rsc.orgthieme-connect.com This strategy allows for the conversion of an enone intermediate, previously used for synthesizing 1,4-disubstituted cubanes, into its isomeric enone required for the 1,3-substitution pattern. rsc.orgrsc.org This approach is key to a robust, multigram-scale synthesis of dimethyl 1,3-cubanedicarboxylate, a direct precursor to this compound. rsc.orgrsc.org

The Wharton transposition sequence involves the nucleophilic epoxidation of the starting enone, followed by treatment with hydrazine (B178648) to furnish an allylic alcohol. rsc.org Subsequent oxidation yields the desired isomeric enone. rsc.org This three-step sequence has been successfully carried out on a decagram scale. rsc.org

Scalable Production Methods and Process Optimization for 1,3-Cubane Derivatives

The demand for larger quantities of 1,3-disubstituted cubanes, particularly for applications in medicinal chemistry and materials science, has driven efforts to develop scalable production methods. The Wharton transposition approach represents a major step forward in this regard, enabling the synthesis of multigram quantities of 1,3-cubane diester. rsc.orgrsc.org This diester can be readily converted to a variety of other 1,3-disubstituted cubane derivatives, including the diacid. rsc.org

Process optimization has been crucial. For example, in the Wharton reaction, conditions were optimized to maximize the yield of the desired allylic alcohol and minimize the formation of byproducts. rsc.org Similarly, in the subsequent cage-forming steps, careful selection of esterification conditions is important to prevent the formation of open-cage side products. thieme-connect.com These process improvements are making 1,3-disubstituted cubanes increasingly accessible for broader scientific investigation. rsc.org

Application of Flow Chemistry in Enhanced Synthetic Efficiency

The application of flow chemistry to the synthesis of cubane derivatives, including those related to this compound, has demonstrated potential for enhanced efficiency and scalability. While specific studies focusing exclusively on the flow synthesis of this compound are not extensively detailed in the provided results, the principles can be extrapolated from related electrochemical methods. For instance, the electrochemical Hofer-Moest reaction, a decarboxylative ether formation, has been successfully demonstrated under flow conditions for other cubane carboxylic acids. acs.orgsoton.ac.uk This method allows for straightforward upscaling and is compatible with various functional groups. acs.orgsoton.ac.uk

The use of microreactors in flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the high strain energy of the cubane core and preventing decomposition. wordpress.com This level of control can lead to improved yields and purity of the desired products.

Advanced Functional Group Interconversions and Derivatization

The carboxylic acid moieties of this compound are the primary sites for a variety of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of cubane-based structures.

The carboxylic acid groups on the cubane skeleton exhibit predictable reactivity, similar to those on less-strained molecules. ic.ac.uk

Esterification: this compound readily undergoes esterification reactions with alcohols to form the corresponding esters. evitachem.com For example, dimethyl cubane-1,3-dicarboxylate can be synthesized and subsequently converted into various other 1,3-disubstituted derivatives. rsc.org This transformation is a common strategy for creating building blocks for further functionalization. rsc.org

Amidation: The carboxylic acid groups can also be converted to amides. This is often achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine. bris.ac.uk Amide formation is a key reaction in the synthesis of bioactive cubane derivatives, as the amide group can act as a directing group for further substitutions on the cubane core. ic.ac.ukic.ac.uk For instance, a Weinreb amide has been prepared from a 1,3-disubstituted cubane acid-ester intermediate. rsc.org

Table 1: Examples of Esterification and Amidation Products

Starting Material Reagent(s) Product Reference(s)
This compound monoester Allylamine 1,3-disubstituted cubane amide rsc.org
This compound monoester (MeO)MeNH·HCl, coupling agents 1,3-disubstituted cubane Weinreb amide rsc.org

The carboxylic acid groups of this compound can be subjected to both oxidation and reduction reactions to access different functionalities.

Oxidation: The carboxylic acid groups themselves are already in a high oxidation state. However, oxidative transformations can be applied to other parts of a derivatized molecule or used in decarboxylative processes. evitachem.com For example, the Baeyer-Villiger oxidation can convert cubyl ketones, which can be derived from the carboxylic acids, into esters. wordpress.com

Reduction: The reduction of the carboxylic acid groups provides a pathway to alcohols. evitachem.com A selective borane-mediated reduction has been used to convert a monoester of a 1,3-disubstituted cubane to the corresponding alcohol. rsc.org Lithium aluminum hydride is another common reagent for this type of transformation. evitachem.com

The cubane cage itself is susceptible to nucleophilic substitution, a reactivity enhanced by its high degree of strain. evitachem.com While direct nucleophilic substitution on an unsubstituted C-H bond of the cubane ring is not typical, functional groups introduced from the carboxylic acid moieties can be displaced by nucleophiles. The introduction of an iodo group, for instance, is particularly useful as it can be displaced in subsequent reactions. spiedigitallibrary.org The use of copper catalysts has been shown to mediate C-N, C-C, and C-CF3 cross-coupling reactions on the cubane scaffold, overcoming the tendency of other metals like palladium and nickel to cause cage decomposition. princeton.edu

Decarboxylative functionalization is a powerful strategy for introducing new groups onto the cubane skeleton. The Hofer-Moest reaction, an electrochemical method, allows for the oxidative decarboxylation of carboxylic acids to form carbocations, which can then be trapped by nucleophiles. This has been applied to the synthesis of alkoxy cubanes from cubane carboxylic acids. acs.orgsoton.ac.uk

Photoredox-mediated decarboxylation has also emerged as a versatile method. princeton.edu This technique can be used for a variety of cross-coupling reactions, including amination, arylation, alkylation, and trifluoromethylation, starting directly from the cubane carboxylic acid. princeton.edu The Barton decarboxylation, which involves the formation of a thiohydroxamate ester, is another established method for removing the carboxylic acid group and generating a cubyl radical, which can then be functionalized. researchgate.netwikipedia.orgtotal-synthesis.com

Table 2: Decarboxylative Functionalization Methods

Method Description Product Type Reference(s)
Hofer-Moest Reaction Electrochemical oxidative decarboxylation Alkoxy cubanes acs.orgsoton.ac.uk
Photoredox Catalysis Decarboxylative cross-coupling Aminated, arylated, alkylated, trifluoromethylated cubanes princeton.edu

Direct C-H functionalization of the cubane core is a significant challenge due to the strength of the C-H bonds. sci-hub.se However, radical reactions offer a viable pathway.

Radical Halogenation: Radical halogenation of cubane itself can lead to a mixture of products. ic.ac.uk However, more selective methods have been developed. For instance, radical chlorination of cubane-1,4-dicarboxylic acid has been shown to produce a monochlorinated derivative as the major product, along with several dichlorinated isomers. nih.gov Halogenation of cubane using polyhalomethanes under phase-transfer conditions has also been reported to be highly selective for C-H substitution while preserving the cage structure. nih.govacs.org This method preferentially yields meta-dihalo products. nih.govacs.org

Selective C–H Functionalization: Directed metalation is a key strategy for regioselective C-H functionalization. The use of a directing group, such as an amide derived from the carboxylic acid, allows for ortho-lithiation, followed by reaction with an electrophile. ic.ac.ukrsc.org Transmetalation with zinc can enhance the reactivity of the lithiated species. sci-hub.sersc.org This approach has enabled the programmable synthesis of multiply arylated cubanes. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Cubane Elaboration

The functionalization of the highly strained cubane cage via metal-catalyzed cross-coupling reactions presents a significant synthetic challenge. The inherent instability of the cubane framework in the presence of common transition metal catalysts, particularly palladium, has historically limited the application of powerful C-C and C-heteroatom bond-forming methodologies. acs.orgbeilstein-journals.org However, recent advancements have led to the development of specialized protocols that enable the elaboration of cubane systems, including derivatives of this compound.

Early attempts at applying traditional palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, to cubane scaffolds were largely unsuccessful. acs.orgresearchgate.net The primary issue stems from the propensity of the strained cubane core to undergo decomposition or rearrangement, such as valence isomerization to cuneane or cyclooctatetraene, when subjected to palladium catalysts. princeton.eduscribd.com The oxidative addition of palladium into the C-X or C-H bonds of the cubane is believed to be a key step in these decomposition pathways, making direct coupling on the cubane framework problematic. acs.orgscribd.com

To circumvent these challenges, alternative strategies have been developed, with copper-catalyzed reactions showing significant promise for the cross-coupling of this compound derivatives. These methods often proceed through radical intermediates, avoiding the problematic oxidative addition step associated with palladium. princeton.edu

Recent research has demonstrated the successful copper-mediated amination, alkylation, and arylation of cubane-1,3-disubstituted isomers. princeton.edu These transformations typically start from a mono-protected derivative of this compound, which is then converted into a redox-active ester. This intermediate can then participate in copper-catalyzed cross-coupling reactions with a variety of partners. The arylation reactions, for instance, have been shown to proceed in synthetically useful yields. princeton.eduresearchgate.net

The following table summarizes the copper-mediated cross-coupling reactions of a cubane-1,3-dicarboxylate derivative:

In addition to copper catalysis, nickel-catalyzed cross-coupling reactions have also emerged as a viable method for the arylation of cubanes. These reactions often utilize redox-active esters to generate the necessary cubyl radical for coupling, thereby avoiding direct interaction of the catalyst with the cubane C-H or C-X bond. acs.org While much of the reported work focuses on 1,4-disubstituted cubanes, the principles are applicable to 1,3-disubstituted systems.

While palladium-catalyzed cross-couplings directly on the cubane ring are challenging, Sonogashira couplings of terminal alkynes attached to the cubane core have been successful. acs.orgscispace.com This indicates that if the palladium catalyst can avoid direct insertion into the cubane framework, the coupling can proceed. For derivatives of this compound, this would involve first converting a carboxylic acid group to an alkynyl group, which could then participate in a Sonogashira reaction. Research has shown that alkynyl cubanes are surprisingly stable under palladium and copper catalysis during Sonogashira conditions. scispace.com

The table below details the conditions and outcomes of palladium-catalyzed Sonogashira couplings of an iodo-substituted cubane with various terminal alkynes. While the specific substrate is a 1,4-disubstituted cubane, the data provides valuable insight into the reaction's tolerance for different functional groups on the coupling partner, which is relevant for potential applications with 1,3-disubstituted analogues.

The Heck reaction, another cornerstone of palladium catalysis, has seen limited application with cubane derivatives for similar reasons of scaffold instability. organic-chemistry.orglibretexts.org The development of Heck-type reactions for this compound derivatives would likely require conditions that avoid direct oxidative addition to the cubane core.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to the characterization of cubane-1,3-dicarboxylic acid, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms, while ¹³C NMR distinguishes the different carbon environments within the strained cubane (B1203433) cage and the carboxylic acid groups.

In a deuterated dimethyl sulfoxide (B87167) (d6-DMSO) solvent, the ¹H NMR spectrum shows a characteristic signal for the acidic protons of the two carboxyl groups at approximately 12.40 ppm. rsc.org The protons on the cubane cage itself appear as a series of multiplets and apparent septets between 3.93 and 4.29 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment Reference
12.40 s (singlet) 2H, -COOH rsc.org
4.26 - 4.29 m (multiplet) 2H, Cubane CH rsc.org
4.11 app. septet 2H, Cubane CH rsc.org
3.93 app. q 4H, Cubane CH rsc.org

The ¹³C NMR spectrum is also highly informative, with the carbon atoms of the carboxylic acid groups appearing at a distinct chemical shift from the sp³-hybridized carbons of the cubane core. The bridgehead carbons of the cubane cage are typically observed around δ ~85 ppm.

Infrared (IR) spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups, which typically appears around 1700 cm⁻¹ and has been specifically reported at 1671 cm⁻¹. rsc.org

Additionally, the spectrum displays characteristic C-H stretching vibrations of the cubane cage, observed in the region of 2598-2989 cm⁻¹. rsc.org The presence of broad O-H stretching bands, characteristic of the hydrogen-bonded carboxylic acid dimers in the solid state, is also a key diagnostic feature.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (νmax) cm⁻¹ Description Reference
2989, 2832, 2704, 2598 C-H stretch (cubane cage) rsc.org
1671 C=O stretch (carboxylic acid) rsc.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) are often used for this purpose. rsc.orgrsc.org The precise mass measurement provides irrefutable evidence for the molecular formula C₁₀H₈O₄. While specific HRMS data for the 1,3-isomer is not detailed in the provided search results, the analogous cubane-1,4-dicarboxylic acid shows an [M-H]⁻ ion at m/z 191.0349 in ESI- HRMS, which corresponds to the calculated value of 191.0350 for a C₁₀H₇O₄⁻ species. acs.org This demonstrates the utility of the technique for this class of compounds.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and solid-state conformation of the molecule. For cubane derivatives, this technique confirms the near-90° bond angles within the cubic core. While a specific crystal structure for the parent this compound is not available in the searched literature, studies on its derivatives, such as cubane-1,3-dicarboxamides used in mechanically interlocked molecules, have been successfully characterized by X-ray diffraction. rsc.org These analyses reveal detailed information about intermolecular interactions, such as the hydrogen-bonding networks formed between the carboxamide groups, which are crucial for the self-assembly of supramolecular structures. rsc.org Such studies underscore the capability of X-ray crystallography to elucidate the complex three-dimensional arrangements of cubane-based structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Electrophoretic Techniques for Chemical Purity and Acidity Constants

Electrophoretic techniques, particularly capillary electrophoresis, have emerged as powerful tools for the analytical characterization of complex molecules. These methods are instrumental in assessing the chemical purity of a sample and determining key physicochemical parameters such as acidity constants (pKa).

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method has been successfully employed to determine the acidity constants of cubane-1,4-dicarboxylic acid and its chlorinated derivatives in aqueous solutions. acs.orgnih.govresearchgate.netacs.orgnih.gov

In a typical CE setup for these analyses, a fused silica (B1680970) capillary is used. scribd.com The system is equipped with a diode array detector to monitor the separated analytes at specific wavelengths, such as 195, 200, and 210 nm. scribd.com The acidity constants (pKa) are determined by measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.

Research has shown that the introduction of electronegative chlorine atoms onto the cubane cage significantly impacts the acidity of the carboxylic acid functional groups. acs.orgnih.gov Capillary electrophoresis has been the chosen method to quantify these effects precisely. For instance, the pKa values for the parent cubane-1,4-dicarboxylic acid and its monochlorinated and dichlorinated derivatives have been accurately measured. acs.orgnih.govresearchgate.netacs.orgnih.gov

The attachment of the first and second chlorine atoms to the cubane cage leads to a reduction in the pKa1 and pKa2 values. nih.gov Specifically, the first chlorine atom decreases pKa1 by approximately 0.5, and the second chlorine atom decreases pKa2 by about 0.4. nih.gov Interestingly, the relative positions of the chlorine atoms in dichlorinated derivatives have a negligible effect on the measured pKa values. nih.gov

These CE-based findings are in good agreement with theoretical calculations, providing a robust validation of the experimental method. acs.org The technique's ability to provide precise pKa measurements is crucial for understanding the electronic effects transmitted through the rigid cubane framework and for the rational design of cubane derivatives with tailored properties for various applications. acs.orgacs.org

Table 1: Acidity Constants (pKa) of Cubane-1,4-dicarboxylic Acid and its Chlorinated Derivatives Determined by Capillary Electrophoresis

CompoundpKa1pKa2
Monochlorinated cubane-1,4-dicarboxylic acid3.17 ± 0.044.09 ± 0.05
Dichlorinated cubane-1,4-dicarboxylic acids~2.71 ± 0.05~3.75 ± 0.05

Data sourced from multiple studies. acs.orgnih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Cubane 1,3 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable for understanding the fundamental properties of strained molecules like cubane-1,3-dicarboxylic acid. These methods provide insights into the molecule's geometry, the stability of its electronic structure, and its inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. While specific DFT studies on this compound are not extensively detailed in publicly available literature, research on the closely related cubane-1,4-dicarboxylic acid and its derivatives offers significant insights.

For instance, DFT calculations at the B3LYP-D3BJ/6-311+G(d,p) level of theory have been employed to explore the reaction pathways of the radical chlorination of dimethyl cubane-1,4-dicarboxylate. nih.govscribd.com These studies calculate the energies of intermediates and transition states, revealing the energetic landscape of the reaction. The initial step involves the formation of a complex between the cubane (B1203433) ester and a chlorine radical, followed by hydrogen atom abstraction from the cubane cage to form a cubyl radical. nih.govscribd.com This type of analysis is directly applicable to the 1,3-isomer, where similar mechanisms would be expected, although the relative energies of the possible radical intermediates would differ due to the different positions of the carboxylic acid groups.

DFT calculations are also used to predict reactivity descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's electron-transfer potential and kinetic stability. researchgate.net For cubane derivatives, these calculations help to assess their potential in applications like energetic materials, where a large HOMO-LUMO gap is indicative of greater stability.

Table 1: Representative DFT-Calculated Parameters for Cubane Derivatives (Note: Data is for analogous compounds as specific data for this compound is not readily available in the cited literature.)

Compound/SystemCalculation LevelFindingReference
Dimethyl cubane-1,4-dicarboxylate + Cl•B3LYP-D3BJ/6-311+G(d,p)Energy of initial complex: -10.3 kcal/mol nih.govscribd.com
Transition state for H-abstractionB3LYP-D3BJ/6-311+G(d,p)Energy of transition state: -2.5 kcal/mol nih.govscribd.com
Resulting cubyl radicalB3LYP-D3BJ/6-311+G(d,p)Energy of radical intermediate: +1.9 kcal/mol nih.govscribd.com

The defining characteristic of the cubane skeleton is its immense strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. High-level wavefunction theory methods are the gold standard for accurately quantifying this strain.

For the parent cubane molecule, the strain energy has been calculated to be approximately 667.2 kJ/mol (159.4 kcal/mol) using high-level methods like W1-F12. The strain energy of derivatives can be influenced by the electronic effects of the substituents.

Recent studies on chlorinated cubane-1,4-dicarboxylic acids utilized wavefunction theory (specifically, DLPNO-CCSD(T)/cc-PVQZ) to calculate the relative strain energies. nih.govscribd.com The results showed that chlorination increases the strain energy due to repulsive interactions. For example, the introduction of a single chlorine atom to cubane-1,4-dicarboxylic acid increases the relative strain by 1.47 kcal/mol, while dichlorination can increase it by up to 5.28 kcal/mol depending on the isomer. nih.gov It is reasonable to infer that this compound would have a similar baseline strain energy to the 1,4-isomer, which would also be modulated by substitution.

Table 2: Calculated Relative Strain Energies for Chlorinated Cubane-1,4-dicarboxylic Acids (Calculated at the DLPNO-CCSD(T)/cc-PVQZ level of theory relative to the parent cubane-1,4-dicarboxylic acid)

CompoundRelative Strain Energy (kcal/mol)Reference
Monochloro-cubane-1,4-dicarboxylic acid1.47 nih.govscribd.com
Dichloro-cubane-1,4-dicarboxylic acid (Isomer 2a)4.10 nih.govscribd.com
Dichloro-cubane-1,4-dicarboxylic acid (Isomer 2b)3.56 nih.govscribd.com
Dichloro-cubane-1,4-dicarboxylic acid (Isomer 2c)5.28 nih.govscribd.com

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules and their interactions with their environment over time.

While specific MD simulations for isolated this compound are not prominent in the literature, studies on related systems demonstrate the utility of this approach. For example, molecular simulations have been used to investigate the structure and stability of cubane-1,4-dicarboxylate anions when intercalated into layered double hydroxides (LDHs). These simulations showed that host-guest interactions via hydrogen bonds enhance the thermal stability of the cubane anions within the LDH layers. The simulations also allowed for the calculation of the radial distribution function and mean square displacement, providing insights into the arrangement and mobility of the anions within the host material. Such an approach could be readily applied to cubane-1,3-dicarboxylate to explore its potential use in creating novel materials, such as metal-organic frameworks (MOFs).

Elucidation of Reaction Mechanisms and Pathways through Computational Chemistry

Computational chemistry is a vital tool for mapping out the complex reaction mechanisms that are often difficult to probe experimentally, especially for highly reactive species like cubane derivatives.

As mentioned previously, DFT calculations have been successfully used to elucidate the mechanism of the radical chlorination of dimethyl cubane-1,4-dicarboxylate. nih.govscribd.com The study mapped the reaction pathway, including the initial formation of a reactant-radical complex, the hydrogen abstraction step to form a cubyl radical, and the subsequent reaction with a chlorine source to yield the chlorinated product. The calculations were able to rationalize the observed product distributions by comparing the activation energies for the formation of different radical intermediates. nih.govscribd.com For the 1,3-isomer, a similar computational approach would be invaluable for predicting the regioselectivity of radical reactions, which is crucial for synthetic planning. The different electronic environment of the C-H bonds ortho, meta, and para to the two carboxylic acid groups would lead to distinct activation barriers for hydrogen abstraction.

A comprehensive understanding of a compound's thermochemistry is critical for applications ranging from materials science to energetic materials. High-level computational methods can provide accurate predictions of key thermochemical properties.

A detailed study on the parent cubane molecule using the W1-F12 method calculated its gas-phase enthalpy of formation to be 603.4 ± 4 kJ mol⁻¹. Combined with the experimental enthalpy of sublimation, this yielded a solid-phase enthalpy of formation of 548.6 ± 4.5 kJ mol⁻¹.

Furthermore, a combined calorimetric and computational study determined the thermochemical properties of dimethyl 1,4-cubanedicarboxylate. The experimental and computational results provided a gas-phase enthalpy of formation of -115.4 ± 7.0 kJ·mol⁻¹ for this diester. The study also calculated the strain enthalpy of the parent cubane via isodesmic reactions, finding a value of 681.0 kJ·mol⁻¹, which is in good agreement with other high-level calculations. While these values are for the 1,4-isomer, they serve as a crucial benchmark. The enthalpy of formation for this compound is expected to be very similar, with minor differences arising from the electrostatic interactions between the two carboxyl groups in the 1,3-positions versus the 1,4-positions.

Table 3: Thermochemical Data for Cubane and a Derivative

CompoundPropertyValue (kJ/mol)MethodReference
CubaneGas-Phase Enthalpy of Formation (ΔfH°m(g))603.4 ± 4W1-F12 Calculation
CubaneSolid-Phase Enthalpy of Formation (ΔfH°m(s))548.6 ± 4.5Calculation + Experiment
CubaneStrain Enthalpy681.0 ± 9.8Isodesmic Calculation
Dimethyl 1,4-cubanedicarboxylateGas-Phase Enthalpy of Formation (ΔfH°m(g))-115.4 ± 7.0Combustion Calorimetry + GC

Theoretical Exploration of Radical Chlorination Mechanisms

Crystal Structure Prediction and Polymorphism Analysis

Computational and theoretical investigations into the crystal structure and potential polymorphism of this compound are not extensively documented in publicly available scientific literature. While experimental and computational studies have been performed on the parent cubane, its isomers like cubane-1,4-dicarboxylic acid, and other derivatives, a dedicated ab initio crystal structure prediction (CSP) and polymorphism analysis for the 1,3-isomer remains a specialized area of research yet to be reported.

However, based on established methodologies for similar organic molecules, a theoretical investigation of this compound's solid-state landscape can be outlined. Such studies are crucial for understanding how these rigid, highly functionalized molecules pack in a crystalline solid, which in turn influences properties like solubility, stability, and bioavailability.

A computational approach to this problem would typically involve energy calculations for a vast number of potential crystal packing arrangements. Methodologies such as Density Functional Theory (DFT) with dispersion corrections (to accurately model the weak intermolecular forces) or the use of atom-atom potential methods are standard for these types of predictions. researchgate.netnih.gov The process aims to identify the most thermodynamically stable crystal structures by locating the deepest minima on the lattice energy landscape. uspex-team.orgarxiv.orgnih.gov

The primary driver of polymorphism in carboxylic acids is the variety of hydrogen-bonding motifs that can form. acs.org While the centrosymmetric hydrogen-bonded dimer is the most common motif for simple carboxylic acids, studies on other cubanecarboxylic acids have revealed more complex and unusual arrangements. For instance, the crystal structure of cubane-1,4-dicarboxylic acid features a rare catemer motif, where molecules are linked into infinite chains, rather than the expected discrete dimers. acs.org This deviation is attributed to the interplay between the strong O-H···O hydrogen bonds and weaker, yet structurally significant, C-H···O interactions involving the acidic cubyl hydrogens. acs.orgresearchgate.net

A polymorphism analysis of this compound would, therefore, be of significant interest. It would explore whether the 1,3-substitution pattern favors the common dimer motif or leads to other unique hydrogen-bonded networks, potentially giving rise to multiple polymorphic forms with different stabilities and physical properties. The computational search would generate a series of hypothetical crystal structures, each with a calculated lattice energy, density, and space group.

Research Findings & Data Tables

As no specific computational data for this compound polymorphism is available, the following table is a hypothetical representation of the results that such a study might produce. It illustrates how potential polymorphs (labeled Form I, Form II, etc.) would be ranked in terms of thermodynamic stability. The energy difference (ΔE) relative to the most stable predicted form is typically small, often only a few kilojoules per mole. llnl.govchemrxiv.org

Table 1: Hypothetical Predicted Polymorphs of this compound This table is for illustrative purposes only and does not represent published experimental or computational data.

PolymorphPredicted Space GroupCalculated Lattice Energy (kJ/mol)Relative Energy (ΔE) (kJ/mol)Calculated Density (g/cm³)Hydrogen Bonding Motif
Form I P2₁/c-155.20.01.65Centrosymmetric Dimer
Form II P-1-153.8+1.41.62Catemer Chain
Form III C2/c-151.5+3.71.60Sheet-like Dimer Network
Form IV P2₁2₁2₁-149.9+5.31.58Helical Catemer

The findings from such a computational study would provide critical insights for experimental crystallographers, guiding their efforts to isolate and characterize these potential solid forms. The prediction of multiple stable polymorphs would underscore the complexity of the solid-state behavior of this unique, highly strained dicarboxylic acid.

Applications in Modern Chemical and Materials Sciences

Medicinal Chemistry and Bioisosteric Design Principles

The replacement of aromatic rings, ubiquitous in pharmaceuticals, with non-aromatic bioisosteres is a powerful strategy to overcome liabilities in drug candidates, such as poor metabolic stability or solubility. researchgate.net The cubane (B1203433) cage has emerged as a privileged scaffold in this regard.

The concept of using cubane as a bioisostere for a benzene (B151609) ring was first proposed by Philip Eaton. acs.org The rationale is based on the close geometric resemblance between the two structures. researchgate.netacs.org The distance between the diagonal carbons (positions 1 and 4) in cubane is 2.72 Å, which closely matches the 2.79 Å distance between para-substituted carbons in a benzene ring. acs.org This similarity in size and the orientation of substituent vectors allows cubane to mimic the spatial arrangement of functional groups attached to an aromatic ring. researchgate.netrsc.org

While much of the early focus was on 1,4-disubstituted cubanes as mimics for para-substituted benzenes, recent advances in synthesis have made 1,3-disubstituted cubanes, such as cubane-1,3-dicarboxylic acid, more accessible. nih.govchemrxiv.org This has enabled the exploration of cubane as a bioisostere for meta-substituted benzene rings, a previously underutilized application. researchgate.netchemrxiv.org The rigid, cubic framework precisely holds appended functional groups in a fixed three-dimensional orientation, unlike the planar benzene ring. acs.org

Table 1: Geometric Comparison of Benzene and Cubane Scaffolds

FeatureBenzeneCubane
Substituent Distance (para/1,4) 2.79 Å2.72 Å
Geometry Planar3D, Cubic
C-C Bond Length ~1.397 Å~1.573 Å
C-C-C Bond Angle 120°90°

A significant advantage of replacing a benzene ring with a cubane scaffold is the enhancement of metabolic stability. nih.govnih.gov Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. The cubane cage, being a saturated hydrocarbon, lacks these metabolic soft spots. acs.org The high strain within the cubane framework results in strong C-H bonds, making the scaffold resistant to metabolic breakdown. nih.govchemrxiv.orgnih.gov

This increased stability has been demonstrated in practice. For instance, the bioisosteric replacement of the benzene ring in the drug Lumacaftor with a cubane cage resulted in a molecule with increased metabolic stability. nih.gov The cubane analog showed an in vitro intrinsic clearance (CLint) of 6.98 μL/min/10⁶ cells, compared to 11.96 μL/min/10⁶ cells for the parent drug, indicating a slower rate of metabolism. nih.govresearchgate.net Furthermore, the three-dimensional nature of the cubane core can lead to novel and potentially improved ligand-target interactions by presenting functional groups to a protein's binding pocket in a unique spatial arrangement. acs.org

The cubane scaffold has been successfully incorporated into various biologically active molecules, including enzyme inhibitors. One of the earliest examples was (aminomethyl)cubane, which was found to be an inhibitor of monoamine oxidase-B (MAO-B). acs.org More recently, cubane-containing compounds have been developed as potent inhibitors for Bruton's Tyrosine Kinase (BTK), a target for autoimmune diseases and cancers. acs.orgresearchgate.net Optimization of a lead series led to a cubane-containing compound with potent BTK inhibition and a favorable pharmacokinetic profile. acs.org

The replacement of a phenyl group with a cubane cage has also been explored in other therapeutic areas. In N-methyl-d-aspartate (NMDA) receptor ligands, replacing a 3-fluorophenyl group with a cubane moiety resulted in a compound that, while less potent, still retained significant affinity, showcasing the viability of the scaffold swap. acs.org Similarly, a cubane analog of Leteprinim, a compound known to promote neurite outgrowth, showed a greater effect than the original phenyl-containing lead compound. acs.orgenamine.net These examples highlight the utility of this compound and related building blocks in constructing novel, biologically active scaffolds.

Table 2: Biological Activity of Phenyl vs. Cubane Analogs

Compound PairTarget/ActivityPhenyl Analog ActivityCubane Analog ActivityFinding
Leteprinim Neurite Outgrowth~38% differentiated neurons~48% differentiated neuronsCubane analog showed greater effect. acs.orgenamine.net
Lumacaftor Metabolic Stability (CLint)11.96 μL/min/10⁶ cells6.98 μL/min/10⁶ cellsCubane analog showed increased metabolic stability. nih.govresearchgate.net
NMDA Receptor Ligand Receptor Affinity (Ki)2.86 nM (3-fluorophenyl)150 nMCubane analog retained significant affinity. acs.org

The widespread adoption of cubanes, particularly 1,3-disubstituted isomers, in drug discovery has historically been hampered by challenging and low-yielding synthetic routes. nih.govchemrxiv.org The original synthesis of this compound, reported by Pettit in 1966, involved a Diels-Alder reaction using an unstable cyclobutadiene (B73232) precursor, followed by photocyclization and a Favorskii rearrangement. researchgate.netnih.gov

Recently, more practical and scalable syntheses have been developed. nih.govrsc.org One improved method uses a bicyclic diazine as a more convenient cyclobutadiene precursor, allowing for the synthesis of dimethyl cubane-1,3-dicarboxylate in a 4-step sequence with a 35% isolated yield. nih.gov This streamlined approach provides sufficient quantities of the key building block for medicinal chemistry programs. nih.gov

Furthermore, the development of novel cross-coupling methodologies has been crucial for the modular synthesis of drug candidates. nih.govnih.gov Traditional cross-coupling reactions are often incompatible with the strained cubane scaffold due to competing metal-catalyzed valence isomerization. nih.govchemrxiv.org To overcome this, copper-catalyzed cross-coupling protocols have been developed that leverage the slow oxidative addition and rapid reductive elimination of copper. nih.govnih.gov These methods enable a range of transformations, including C-N, C-C(sp²), and C-C(sp³) bond formations, allowing for the facile elaboration of cubane building blocks like monohydrolyzed 1,3-cubane dicarboxylate into complex drug analogs. nih.govresearchgate.net

Development of Cubane-Based Enzyme Inhibitors and Biologically Active Scaffolds

Advanced Materials Science and Engineering

Beyond its biomedical potential, the cubane framework's high strain and dense structure make it a molecule of significant interest in materials science.

Cubane is a thermodynamically unstable molecule with a high positive heat of formation, meaning a large amount of energy is stored within its strained C-C bonds. wikipedia.orgblogspot.com Despite its high strain energy (161.5 kcal/mol), cubane is kinetically stable, decomposing only at temperatures above 220°C. acs.orgresearchgate.net This combination of high energy content and kinetic stability makes cubane and its derivatives attractive candidates for high-energy density materials (HEDMs), such as propellants and explosives. blogspot.comevitachem.com

The density of cubane (1.29 g/cm³) is exceptionally high for a hydrocarbon molecule. wikipedia.orgresearchgate.net By substituting the hydrogen atoms with energetic functional groups like nitro groups (–NO₂), even higher densities and explosive performance can be achieved. Compounds like octanitrocubane and heptanitrocubane have been synthesized and studied for their potential as high-performance explosives. wikipedia.orgblogspot.com The high density allows for a large amount of energy to be stored in a compact volume, a critical factor for applications in propulsion and munitions. wikipedia.org this compound can serve as a synthetic precursor for introducing other functionalities onto the cubane core, contributing to the development of new energetic materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Cubane Linkers

The rigid, well-defined geometry of cubane-based ligands presents a compelling platform for the construction of porous crystalline materials like metal-organic frameworks (MOFs) and coordination polymers.

Design and Synthesis of this compound-Based MOFs

The design of MOFs using this compound as a linker is predicated on the molecule's rigid structure and the specific 1,3-disposition of its carboxylate groups. These groups can chelate metal ions, such as Cu²⁺ and Mn²⁺, under acidic conditions to form stable complexes, which are the fundamental building blocks of MOFs. However, the synthesis of these materials presents challenges, notably the limited solubility of the this compound ligand in water, which often necessitates the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

While the geometric potential of this compound is clear, much of the reported research on cubane-based MOFs has utilized its isomer, cubane-1,4-dicarboxylic acid. evitachem.comrsc.org This is likely due to the more linear and symmetrical nature of the 1,4-isomer, which facilitates the formation of predictable, porous networks. For instance, MOFs constructed with the 1,4-isomer have been successfully synthesized and investigated. evitachem.com The development of synthetic strategies to effectively incorporate the angular 1,3-isomer into robust, porous frameworks remains an area of ongoing research interest.

Applications in Gas Adsorption, Separation, and Catalysis

The potential applications of cubane-based MOFs are largely driven by their porosity and the unique chemical environment within the framework. Research has highlighted the potential of MOFs built from the related cubane-1,4-dicarboxylic acid for gas adsorption applications. evitachem.com Similarly, coordination polymers based on different building blocks have been explored for gas storage and catalysis. By extension, it is hypothesized that MOFs derived from this compound could also exhibit tailored properties for gas adsorption, separation, and catalysis, with the specific geometry of the 1,3-linker potentially creating unique pore shapes and active sites. Fine-tuning the pore size and functionality of such MOFs could lead to materials designed for specific applications in these areas. evitachem.com

Incorporation into Polymeric Materials for Tailored Properties

The incorporation of the this compound moiety into polymer backbones is a promising strategy for developing materials with enhanced characteristics. The inherent rigidity and thermal stability of the cubane cage can be transferred to the resulting polymer. It is suggested that integrating cubane dicarboxylic acids into polymers could produce materials with improved thermal stability and mechanical strength. evitachem.com Furthermore, research has indicated that cubane subunits within polymers can undergo rearrangement to form cyclooctatetraenes. allfordrugs.com This transformation opens a pathway to polyacetylenes, which could possess enhanced stability and processing properties, suggesting a role for cubane derivatives in the development of advanced conductive polymers. allfordrugs.com

Nanotechnology Applications: Rational Design of Novel Functional Materials

This compound and its derivatives are being actively investigated for their potential in nanotechnology. evitachem.com The compound's unique, rigid, and three-dimensional cubic structure makes it a fascinating building block for the rational design of novel functional materials at the nanoscale. evitachem.comwordpress.com Its structural properties are distinct from more common aromatic linkers, offering a route to new material designs and functionalities that are not otherwise accessible. evitachem.comrsc.org

Intercalation into Layered Double Hydroxides (LDHs) for Hybrid Materials

Currently, there is a lack of specific research findings in the available literature concerning the intercalation of this compound into layered double hydroxides (LDHs).

Supramolecular Chemistry and Interlocked Molecular Architectures

A significant breakthrough in the application of this compound has been in the field of supramolecular chemistry, particularly in the synthesis of mechanically interlocked molecules (MIMs). rsc.orgrsc.org Recent research has demonstrated for the first time that cubane-1,3-dicarboxamides can function as structural isosteres for isophthalamide (B1672271) motifs, which are common components in hydrogen-bond-templated self-assembly. rsc.orgrsc.orgresearchgate.net

This discovery has enabled the synthesis and characterization of the first examples of cubane-containing catenanes and rotaxanes. rsc.orgresearchgate.net The synthesis was achieved using hydrogen bond templation, where a macrocycle containing the cubane-1,3-dicarboxamide unit was prepared and then interlocked with another component. rsc.orgresearchgate.net For example, a key macrocycle was synthesized via the reaction of cubane-1,3-diacyl chloride with p-xylylenediamine. rsc.org

The successful formation of these interlocked structures was confirmed by various analytical methods, including NMR spectroscopy and mass spectrometry. rsc.org Crucially, an X-ray crystal structure of a resulting rotaxane was obtained, which provided definitive proof of the interlocked architecture and revealed the specific hydrogen bonding interactions between the components. rsc.org The data showed that the hydrogen bonding pattern in the cubane-containing MIM differs from its all-isophthalamide analogue, highlighting that the substitution provides a new tool for adjusting the co-conformational behavior of molecular machines. rsc.orgrsc.org This work pioneers the use of the cubane scaffold's three-dimensional vectors in self-assembled supramolecular structures, moving beyond its previous use primarily as a bioisostere for benzene rings. rsc.orgrsc.org

Key Finding Description Significance Reference(s)
Isosteric Replacement Cubane-1,3-dicarboxamide successfully replaces isophthalamide motifs in hydrogen-bond templated systems.Demonstrates the viability of using cubane units in complex supramolecular self-assembly. rsc.org, rsc.org, researchgate.net
First Cubane MIMs Synthesis and characterization of the first cubane-containing catenanes and rotaxanes.Expands the library of building blocks for mechanically interlocked molecules. rsc.org, researchgate.net
Structural Confirmation X-ray crystallography confirms the interlocked structure of a cubane-based rotaxane.Provides definitive proof of mechanical bonding and detailed insight into intermolecular interactions. rsc.org
Altered H-Bonding The hydrogen bonding in the cubane-rotaxane differs from the isophthalamide analogue.Offers a new strategy to control the dynamic properties of molecular machines. rsc.org

Hydrogen Bond Templated Synthesis of Catenanes and Rotaxanes

This compound derivatives have been successfully employed in the hydrogen bond-templated synthesis of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes. rsc.orgrsc.orglancs.ac.uk These complex assemblies, where molecules are linked mechanically without a covalent bond, are typically constructed using templating interactions like hydrogen bonding. researchgate.net

In a notable study, researchers synthesized the first examples of catenanes and rotaxanes containing a cubane moiety. rsc.orgresearchgate.net They utilized cubane-1,3-dicarboxamides as structural replacements for isophthalamide motifs, which are common components in hydrogen-bonded MIMs. rsc.orgrsc.org The geometric similarity between the 1,3-disubstituted cubane and an isophthalic group allows the cubane derivative to effectively participate in the hydrogen bonding network required to template the formation of the interlocked structure. rsc.org

The synthesis of a rsc.orgcatenane containing a cubane macrocycle was achieved, and its formation was confirmed through ¹H NMR spectroscopy. rsc.org The spectra revealed upfield shifts of aromatic proton signals, consistent with the intercalation of aromatic rings within the catenane structure. rsc.org Furthermore, the proton signals of the cubane cage itself were observed to split, indicating that the two faces of the cubane macrocycle become chemically non-equivalent upon the formation of the mechanical bond. rsc.org

Similarly, a rsc.orgrotaxane was synthesized where a macrocycle containing the cubane-1,3-dicarboxamide motif was threaded onto an axle. rsc.orgresearchgate.net The successful synthesis of these cubane-containing MIMs opens up possibilities for exploiting the three-dimensional vectoral properties of the cubane cage in the design of new supramolecular structures. rsc.orgresearchgate.net

Cubane-1,3-dicarboxamides as Structural Isosteres for Isophthalamide Motifs

The concept of isosterism, where one chemical group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry and materials science. Cubane-1,3-dicarboxamide has emerged as a compelling structural isostere for the widely used isophthalamide motif. rsc.orgrsc.orglancs.ac.uk This is due to the close geometric correlation between a 1,3-disubstituted cubane cage and a 1,3-disubstituted benzene ring. rsc.org

Isophthalamides are frequently used building blocks in supramolecular chemistry, particularly for constructing systems based on hydrogen bonding. rsc.org The ability to replace this planar aromatic unit with a three-dimensional, saturated cubane cage offers a novel strategy for modulating the properties of the resulting materials. rsc.org While cubanes have been explored as bioisosteres for benzene rings in biologically active compounds, their incorporation into self-assembled supramolecular structures has been limited until recently. rsc.org

The successful application of cubane-1,3-dicarboxamides as isosteres for isophthalamides paves the way for the design of new functional materials with precisely controlled three-dimensional architectures. rsc.org

Conclusion and Future Research Directions

Synthesis of Key Scientific Advancements

Beyond synthesis, a key scientific advancement has been the validation of 1,3-disubstituted cubanes as structural isosteres for meta-substituted benzene (B151609) rings. acs.org This has been demonstrated through the successful incorporation of cubane-1,3-dicarboxamide units into mechanically interlocked molecules (MIMs) like catenanes and rotaxanes, where they replace traditional isophthalamide (B1672271) components. rsc.org These studies not only showcase synthetic feasibility but also provide fundamental insights into how the cubane (B1203433) core influences molecular architecture and non-covalent interactions, such as hydrogen bonding. rsc.org

Identification of Emerging Research Opportunities and Challenges

Despite recent progress, significant challenges remain, which in turn define the emerging research opportunities for cubane-1,3-dicarboxylic acid and its derivatives.

Challenges:

Scalable Synthesis: While new methods are far more efficient, the synthesis of 1,3-disubstituted cubanes remains complex and costly compared to that of planar aromatic compounds or even the 1,4-cubane isomer. acs.orgprinceton.edusecure-platform.com Scaling up production to industrial levels for pharmaceutical or materials applications is a primary obstacle.

Functionalization and Cross-Coupling: The strained cubane cage is notoriously sensitive. Traditional cross-coupling reactions using catalysts like palladium or nickel can trigger strain-releasing rearrangements, destroying the cubic core. acs.orgthieme-connect.com Developing robust and general cross-coupling protocols compatible with the 1,3-substituted scaffold is a critical challenge that limits modular derivatization. princeton.edu

Predicting Bioisosterism: While the geometric similarity to a meta-substituted phenyl ring is established, the electronic and conformational consequences of this substitution are not fully predictable. The replacement does not always result in maintained or improved biological activity, highlighting the limitations of the bioisostere concept. researchgate.net

Emerging Opportunities:

Novel Cross-Coupling Catalysis: The limitations of traditional catalysts create an opportunity for innovation. The development of new catalytic systems, such as copper-photoredox catalysis, has shown promise for C-N and C-C bond formations on the cubane core, opening avenues for creating diverse libraries of cubane derivatives. princeton.edunih.gov

Three-Dimensional Supramolecular Chemistry: The successful creation of cubane-based MIMs is just the beginning. rsc.org There is a vast opportunity to use the well-defined three-dimensional vectors of the 1,3-dicarboxylic acid scaffold to design sophisticated host-guest systems, molecular sensors, and novel catalysts with unique spatial arrangements. rsc.org

Advanced Metal-Organic Frameworks (MOFs): While cubane-1,4-dicarboxylic acid has been used to create MOFs with unique pore environments, the 1,3-isomer remains largely unexplored in this context. evitachem.comtcd.ie Its angular geometry could lead to MOFs with entirely new network topologies and functionalities for applications in gas separation and storage.

AreaIdentified ChallengesEmerging Research Opportunities
SynthesisComplexity and cost of multi-step synthesis; scalability for industrial use. acs.orgprinceton.eduDevelopment of more efficient, one-pot, or flow-chemistry-based synthetic routes. secure-platform.comresearchgate.net
FunctionalizationSensitivity of the cubane core to traditional transition-metal catalysts (e.g., Pd, Ni), leading to decomposition. acs.orgthieme-connect.comDesigning novel catalytic systems (e.g., copper-photoredox) for robust C-N, C-C, and C-X cross-coupling reactions. princeton.edunih.gov
Supramolecular ChemistryUnderstanding and predicting the impact of the rigid, non-aromatic core on non-covalent interactions like hydrogen bonding. rsc.orgExploiting the 3D vectors of the cubane scaffold to build complex MIMs, host-guest systems, and molecular machines. rsc.org
Materials ScienceLimited exploration of the 1,3-isomer in polymer and MOF synthesis compared to the 1,4-isomer. tcd.ieCreating novel MOFs and polymers with unique topologies, pore environments, and thermal stability. evitachem.com

Prospective Impact on Drug Discovery, Materials Innovation, and Fundamental Organic Chemistry

The unique properties of this compound position it to make a substantial impact across multiple scientific disciplines.

Drug Discovery: The primary role of cubane derivatives in medicinal chemistry is as a bioisostere for the benzene ring. acs.orgresearchgate.net Replacing a meta-substituted phenyl group with a 1,3-disubstituted cubane offers several potential advantages:

Improved Metabolic Stability: The cubane core is saturated and lacks the metabolic pathways associated with aromatic rings, potentially reducing toxicity and improving the pharmacokinetic profile of a drug candidate. acs.orgnih.gov

Enhanced Solubility: The non-planar, three-dimensional structure can disrupt crystal packing and improve solubility, a common hurdle in drug development. acs.org

Novel Intellectual Property: Incorporating a cubane scaffold provides a clear path to new chemical entities, allowing for the exploration of patentable chemical space. acs.org

The availability of this compound as a building block will enable medicinal chemists to systematically explore the structure-activity relationships of meta-substituted aromatic drugs and their cubane counterparts, potentially leading to a new generation of safer and more effective therapeutics. acs.orgprinceton.edu

Materials Innovation: The rigid, well-defined structure of this compound makes it an exceptional building block (linker) for advanced materials.

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it is primed for constructing MOFs. Unlike the linear 1,4-isomer, the 1,3-isomer's angular disposition of carboxyl groups will necessarily lead to different, potentially more complex and porous, three-dimensional networks. tcd.ie These materials could exhibit enhanced selectivity for gas separations due to a more contoured and aliphatic pore surface. tcd.ie

High-Performance Polymers: Incorporation of the rigid cubane unit into polymer backbones could lead to materials with exceptional thermal stability and mechanical strength. evitachem.com

Energetic Materials: While much of the focus in this area has been on nitro-substituted cubanes, the dicarboxylic acid provides a handle for creating new energetic co-crystals or polymers with high density and strain energy. wordpress.comnasa.gov

Fundamental Organic Chemistry: The study of this compound continues to push the boundaries of chemical theory. Its synthesis and reactivity provide a unique platform for understanding:

Strain and Bonding: It serves as a benchmark for studying chemical bonds under extreme strain and the consequences for reactivity and stability. secure-platform.comwikipedia.org

Reaction Mechanisms: Developing reactions that proceed on the cubane scaffold without causing its decomposition provides deep insights into reaction mechanisms, particularly in the realm of transition-metal catalysis and single-electron transfer processes. thieme-connect.com

Supramolecular Principles: As a non-aromatic, rigid scaffold, it allows chemists to deconstruct the forces involved in molecular self-assembly, separating steric and geometric effects from the electronic contributions of aromatic systems. rsc.org

Q & A

Q. What are the most reliable synthetic pathways for producing Cubane-1,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

this compound is synthesized via functionalization of the cubane core. A common method involves carboxylation of cubane derivatives under controlled conditions. For example, dimethyl 1,4-cubanedicarboxylate (a related compound) is synthesized via esterification of cubane dicarboxylic acid precursors under acidic catalysis . Key parameters include:

  • Temperature : Elevated temperatures (>100°C) may degrade the cubane core due to its high strain energy.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve carboxylation efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Yield optimization requires monitoring via HPLC or NMR to confirm purity (≥95%) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and electronic properties?

  • FT-IR : Confirms carboxylate C=O stretching (~1700 cm⁻¹) and cubane C-C vibrations (unique to strained systems).
  • ¹³C NMR : Distinguishes equivalent carbons in the cubane core (e.g., δ ~85 ppm for bridgehead carbons).
  • X-ray crystallography : Resolves bond angles (e.g., cubane’s 90° angles) and hydrogen-bonding networks in crystals.
  • DFT calculations : Predicts strain energy (~160 kcal/mol for cubane) and reactivity trends .

Q. How does the solubility of this compound in polar solvents impact its utility in coordination chemistry?

The compound’s limited solubility in water (due to hydrophobic cubane core) necessitates polar aprotic solvents (e.g., DMSO, DMF) for metal-organic framework (MOF) synthesis. In acidic conditions, the dicarboxylate anion chelates metal ions (e.g., Cu²⁺, Mn²⁺), forming stable complexes. Solubility data for analogous compounds (e.g., benzene-1,3-dicarboxylic acid in DMSO) suggest similar trends .

Advanced Research Questions

Q. What experimental strategies mitigate cubane ring strain during derivatization reactions?

The cubane core’s high strain energy (~166 kcal/mol) leads to thermal instability. Strategies include:

  • Low-temperature reactions : Reduces decomposition (e.g., <50°C for esterification).
  • Protecting groups : Temporarily shield carboxylates to prevent unwanted ring-opening.
  • Electron-withdrawing substituents : Stabilize intermediates via conjugation (e.g., nitro groups) .
    Contradictions arise in studies using strong acids, which may protonate carboxylates and destabilize the cubane framework .

Q. How do contradictory reports on this compound’s stability under alkaline conditions inform material design?

Conflicting data exist for analogous compounds. For example, benzene-1,3-dicarboxylic acid degrades in strong bases (e.g., KOD/D₂O), but fluorinated derivatives (e.g., 4,4′-(hexafluoroisopropylidene)bis(benzoic acid)) show enhanced stability. For cubane derivatives:

  • pH-dependent stability tests : Monitor decomposition via ¹H NMR in NaOH/D₂O.
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) may stabilize the cubane core in basic media .

Q. What methodological approaches resolve discrepancies in catalytic activity data for this compound-based MOFs?

Variations in MOF performance (e.g., porosity, surface area) often stem from synthetic inconsistencies:

  • Controlled synthesis : Standardize metal-to-ligand ratios (e.g., 1:2 for Cu²⁺ coordination).
  • Post-synthetic modifications : Annealing or solvent exchange to optimize pore structure.
  • Comparative studies : Benchmark against MOFs using benzene-1,3-dicarboxylic acid to isolate cubane-specific effects .

Q. How can computational modeling predict this compound’s reactivity in click chemistry or photoredox applications?

  • DFT/MD simulations : Calculate HOMO-LUMO gaps to assess electron-transfer potential.
  • Transition state analysis : Identify steric barriers in cycloaddition reactions (e.g., with azides).
    Experimental validation via UV-vis spectroscopy and cyclic voltammetry is critical .

Methodological Notes

  • Data validation : Cross-reference experimental results with crystallographic databases (e.g., CCDC) and computational models .
  • Safety protocols : Follow SDS guidelines for handling dicarboxylic acids (e.g., PPE, ventilation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.